![molecular formula C15H18N2O2S B5514302 2-(4-isopropyl-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514302.png)
2-(4-isopropyl-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes. For instance, An Chenhon (2015) described a synthesis process for a related compound, starting from 2-methyl-3-nitrophenol and involving steps like methylation, Friedel-Crafts reaction, and reduction (Chenhon, 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, Nikaljea et al. (2012) conducted spectroscopic studies on similar compounds, highlighting the importance of these techniques in understanding molecular structures (Nikaljea, Choudharia, & Une, 2012).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds have been explored in various studies. Liao et al. (2017) synthesized a series of related compounds and screened them for antimicrobial activity, providing insights into their chemical reactivity and potential applications (Liao, Zhou, Xiao, Xie, & Jin, 2017).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and stability, are crucial for their practical application. However, specific studies on the physical properties of 2-(4-isopropyl-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide were not found in the current search.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other substances, are key aspects of such compounds. Karanewsky et al. (2015) evaluated the toxicological profile of a novel compound, which is crucial for understanding its chemical properties and safety (Karanewsky, Arthur, Liu, Chi, & Markison, 2015).
Scientific Research Applications
Pharmacological Properties and Molecular Mechanisms
Pharmacological studies on compounds like thymol (a colorless crystalline monoterpene phenol) have revealed a wide range of pharmacological properties including antioxidant, anti-inflammatory, analgesic, and antitumor activities. Thymol's therapeutic potential is attributed to its ability to modulate various biochemical and molecular pathways, showcasing the complexity and potential of chemical compounds in therapeutic applications (M. F. Nagoor Meeran et al., 2017).
Biological Activities and Therapeutic Potential
Chemical compounds often exhibit a range of biological activities that can be harnessed for therapeutic purposes. For example, chlorogenic acid (CGA) is known for its antioxidant, anti-inflammatory, and neuroprotective roles, suggesting that compounds with similar structures or functional groups could be explored for similar bioactivities (M. Naveed et al., 2018).
properties
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10(2)13-5-4-12(8-11(13)3)19-9-14(18)17-15-16-6-7-20-15/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBHIMXTEORQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC=CS2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide |
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